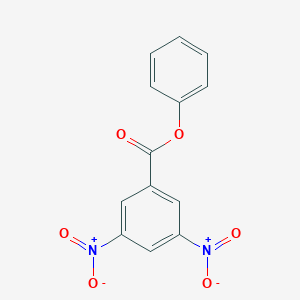

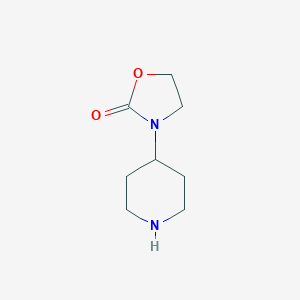

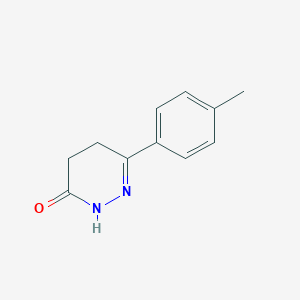

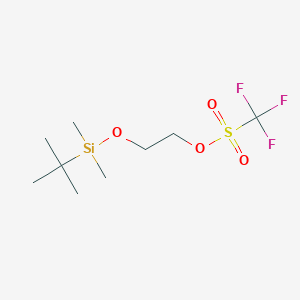

![molecular formula C37H60N6O9 B180398 (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-氨基-4-甲基戊酰]氨基]-3-羧基丙酰]氨基]-4-甲基戊酰]氨基]-4-甲基戊酰]氨基]-3-苯基丙酰]氨基]-4-甲基戊酸 CAS No. 141975-99-7](/img/structure/B180398.png)

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-氨基-4-甲基戊酰]氨基]-3-羧基丙酰]氨基]-4-甲基戊酰]氨基]-4-甲基戊酰]氨基]-3-苯基丙酰]氨基]-4-甲基戊酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid is a useful research compound. Its molecular formula is C37H60N6O9 and its molecular weight is 732.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

代谢调节和肥胖治疗

L-亮氨酸已知可激活雷帕霉素靶蛋白 (mTOR),mTOR 在调节代谢中起着至关重要的作用。 研究已经探索了 L-亮氨酸作为治疗肥胖的膳食补充剂的潜力,因为它会影响代谢途径 .

糖尿病管理

由于其对代谢的调节作用,L-亮氨酸已被研究用于其在管理糖尿病中的潜力。 它可能有助于控制血糖水平并改善胰岛素敏感性 .

增强肌肉葡萄糖摄取

L-亮氨酸已被证明可以增强肌肉葡萄糖摄取,这对于能量产生和维持肌肉健康有益。 这涉及改善氧化还原和生物能量稳态,以及抑制蛋白水解活性 .

生化途径中的氧化还原平衡

一项涉及 L-亮氨酸的协同辅因子利用策略已被设计用于确保氧化还原平衡,这对于在 L-亮氨酸生产过程中维持细胞健康和功能至关重要 .

作用机制

Target of Action

The primary target of this compound, also known as L-Leucine, is the L-type amino acid transporter (LAT1) . LAT1 is responsible for the uptake of leucine into cells .

Mode of Action

The compound interacts with its target, LAT1, by being taken up into cells. When leucine is acetylated, it switches its uptake into cells from lat1 toorganic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) . This switch in transporters is a key aspect of how acetylation converts leucine into a drug .

Biochemical Pathways

Leucine is known to stimulate protein synthesis by activating the mTORC1 signaling pathway . It also promotes fatty acid oxidation by activating the AMP-activated protein kinase (AMPK) pathway . These pathways are crucial for muscle growth and metabolic health .

Pharmacokinetics

The compound’s ADME properties are influenced by its uptake into cells. The kinetics of MCT1 (lower affinity compared to LAT1) and the ubiquitous tissue expression of MCT1 make it well suited for uptake and distribution of N-acetyl-L-leucine . This uptake of N-acetyl-L-leucine as a prodrug of leucine bypasses LAT1, the rate-limiting step in activation of leucine-mediated signaling and metabolic processes inside cells .

Result of Action

The result of the compound’s action is the stimulation of protein synthesis and fatty acid oxidation, promoting muscle growth and metabolic health . It also prevents lipid buildup in skeletal muscle .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the co-ingestion of carbohydrates and essential amino acids enhances leucine’s anabolic effects . Leucine supplementation may cause digestive issues or interact with certain medications . Therefore, understanding how leucine interacts with other nutrients, dietary factors, and lifestyle habits is crucial to maximize its benefits .

属性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H60N6O9/c1-20(2)14-25(38)32(46)39-29(19-31(44)45)36(50)41-26(15-21(3)4)33(47)40-27(16-22(5)6)34(48)42-28(18-24-12-10-9-11-13-24)35(49)43-30(37(51)52)17-23(7)8/h9-13,20-23,25-30H,14-19,38H2,1-8H3,(H,39,46)(H,40,47)(H,41,50)(H,42,48)(H,43,49)(H,44,45)(H,51,52)/t25-,26-,27-,28-,29-,30-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MORYSJZREVBZHO-WPMUBMLPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H60N6O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

732.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

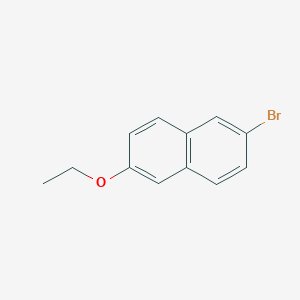

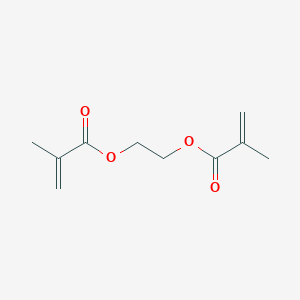

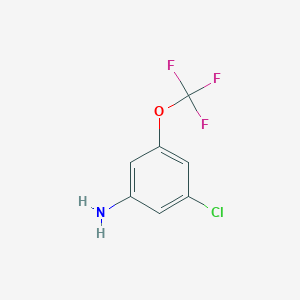

![7,8-dihydro-1H-furo[2,3-g]indole](/img/structure/B180331.png)